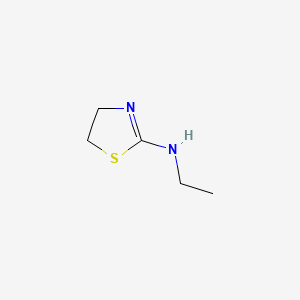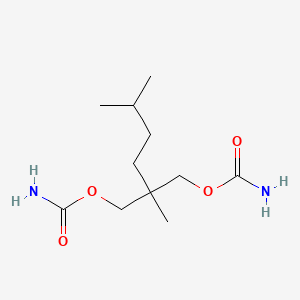
2-Methyl-2-(3-methylbutyl)-1,3-propanediol dicarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(3-methylbutyl)-1,3-propanediol dicarbamate is an organic compound with a unique structure that includes two carbamate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(3-methylbutyl)-1,3-propanediol dicarbamate typically involves the reaction of 2-Methyl-2-(3-methylbutyl)-1,3-propanediol with phosgene or a phosgene substitute in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(3-methylbutyl)-1,3-propanediol dicarbamate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate groups into amines.
Substitution: Nucleophilic substitution reactions can replace the carbamate groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines.
Scientific Research Applications
2-Methyl-2-(3-methylbutyl)-1,3-propanediol dicarbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 2-Methyl-2-(3-methylbutyl)-1,3-propanediol dicarbamate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-(3-methylbutyl)-1,3-propanediol: The parent compound without the carbamate groups.
2-Methyl-2-(3-methylbutyl)-1,3-propanediol monocarbonate: A related compound with one carbamate group.
2-Methyl-2-(3-methylbutyl)-1,3-propanediol diacetate: A similar compound with acetate groups instead of carbamates.
Uniqueness
2-Methyl-2-(3-methylbutyl)-1,3-propanediol dicarbamate is unique due to its dual carbamate groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for various applications.
Properties
CAS No. |
25466-46-0 |
|---|---|
Molecular Formula |
C11H22N2O4 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
[2-(carbamoyloxymethyl)-2,5-dimethylhexyl] carbamate |
InChI |
InChI=1S/C11H22N2O4/c1-8(2)4-5-11(3,6-16-9(12)14)7-17-10(13)15/h8H,4-7H2,1-3H3,(H2,12,14)(H2,13,15) |
InChI Key |
LOKBBQTULLXLQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)(COC(=O)N)COC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


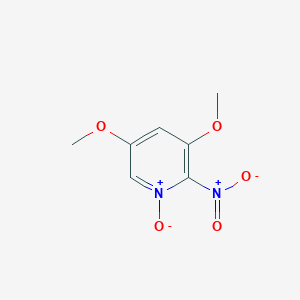
![2-[Methoxy(diphenyl)methyl]-1h-indole](/img/structure/B14705985.png)
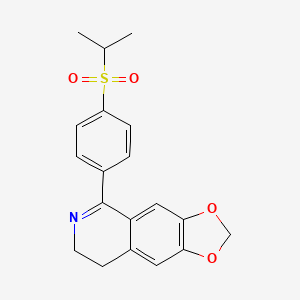
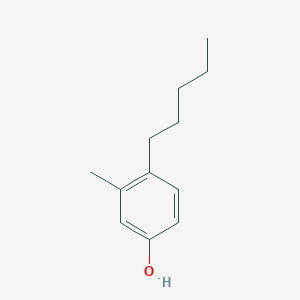
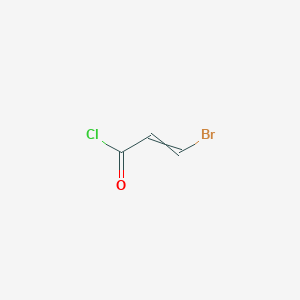

![Methyl 5-chloro-2-(2-{[(4-chlorophenyl)methyl]amino}-2-oxoethoxy)benzoate](/img/structure/B14706010.png)
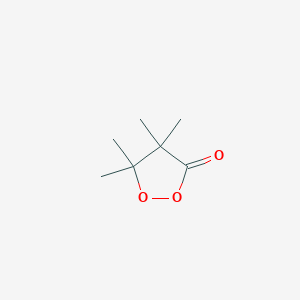

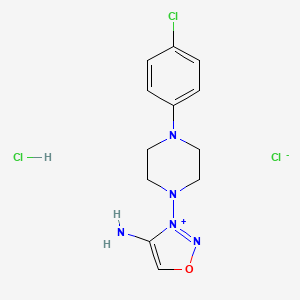
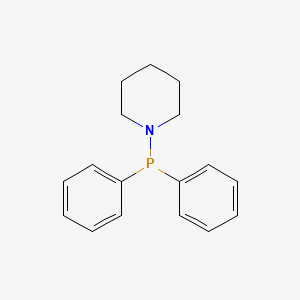
![[(Diethylamino)(fluoro)oxo-lambda~6~-sulfanylidene]sulfamyl fluoride](/img/structure/B14706040.png)

